3-(3-Bromo-4-methylphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVMFGJBJQYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Arylalkanol Scaffolds in Modern Chemical Science
Arylalkanol scaffolds, characterized by a hydroxyl group attached to an alkyl chain which is in turn linked to an aromatic ring, are of profound importance in contemporary chemical science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. In medicinal chemistry, the arylalkanol core is a key pharmacophore in numerous therapeutic agents, including antidepressants and beta-blockers. The specific spatial arrangement of the aromatic ring and the hydroxyl group allows for critical interactions with biological targets such as enzymes and receptors.
The propan-1-ol side chain, in particular, provides a flexible linker that can orient the aromatic portion of the molecule for optimal binding. Furthermore, the terminal hydroxyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives with modulated properties.
Significance of Halogenated Aromatic Alcohols in Synthetic Methodologies
The incorporation of a halogen atom, such as bromine, onto the aromatic ring of an alcohol significantly enhances its utility as a synthetic intermediate. Halogenation of aromatic compounds is a fundamental transformation in organic synthesis, providing a reactive site for a multitude of subsequent reactions. chemicalbook.com The carbon-bromine bond in compounds like 3-(3-bromo-4-methylphenyl)propan-1-ol is particularly amenable to a wide range of cross-coupling reactions.
These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the construction of complex molecular frameworks from simpler precursors. Consequently, halogenated aromatic alcohols are highly valued as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom acts as a "synthetic handle," enabling chemists to introduce a variety of functional groups and build molecular complexity in a controlled and predictable manner.
Scope and Research Objectives Pertaining to 3 3 Bromo 4 Methylphenyl Propan 1 Ol
While extensive research on 3-(3-bromo-4-methylphenyl)propan-1-ol is not widely documented in publicly available literature, its structural features suggest several key research objectives. The primary interest in this compound lies in its potential as a precursor for more complex molecules. Specific research aims likely include:
Elucidation of Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of this compound itself is a crucial objective.
Exploration of a Key Intermediate: Utilizing this compound as a key intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system, is a probable research direction.
Functionalization Studies: Investigating the reactivity of the carbon-bromine bond and the hydroxyl group to create a library of derivatives for structure-activity relationship (SAR) studies.
The combination of the arylalkanol scaffold with a strategically placed bromine and methyl group on the aromatic ring provides a unique template for the design and synthesis of novel chemical entities with potential applications in various fields of chemical research.
Mechanistic Investigations of Reactions Involving 3 3 Bromo 4 Methylphenyl Propan 1 Ol
Elucidation of Reaction Pathways and Intermediates in Transformations
The reaction pathways for 3-(3-bromo-4-methylphenyl)propan-1-ol are dictated by which functional group is targeted.
Transformations of the Propan-1-ol Group:
The primary alcohol can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the reaction conditions. The oxidation of a primary alcohol like propan-1-ol with a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), proceeds through a chromate (B82759) ester intermediate. This is followed by an E2 elimination to yield the aldehyde, 3-(3-bromo-4-methylphenyl)propanal (B2604142).
With stronger oxidizing agents like potassium permanganate (B83412) or acidified potassium dichromate, the reaction initially forms the aldehyde. savemyexams.comajchem-a.com This aldehyde then becomes hydrated in the aqueous medium to form a geminal diol, which is further oxidized to the carboxylic acid, 3-(3-bromo-4-methylphenyl)propanoic acid. savemyexams.com The reaction with potassium permanganate is proposed to involve the formation of a manganate (B1198562) ester, which then decomposes to the product. ajchem-a.com
Transformations of the Aryl Bromide Group:
The aryl bromide functionality is a key handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. nobelprize.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are paramount.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgwikipedia.orglibretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org
Heck Reaction: In a Heck reaction, the aryl bromide would couple with an alkene. wikipedia.org The mechanism also starts with oxidative addition of the aryl bromide to Pd(0). rsc.orglibretexts.org The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to give the substituted alkene product and a hydridopalladium(II) complex, which is then reduced back to Pd(0) by a base. rsc.orglibretexts.org
The intermediates in these palladium-catalyzed reactions are organopalladium complexes, which are typically not isolated but are studied through various spectroscopic and computational methods.
Kinetic Studies of Key Reaction Steps and Rate-Determining Factors
Kinetic studies are crucial for understanding the factors that control the speed of a reaction. For reactions involving this compound, the kinetics would be studied for both the alcohol and aryl bromide transformations.
For the oxidation of the alcohol, studies on analogous primary alcohols have shown that the reaction rate can depend on the concentrations of the alcohol, the oxidizing agent, and any acid or base catalyst. ajchem-a.com For example, the oxidation of propane-1,3-diol by potassium permanganate was found to be first order with respect to both the diol and the permanganate. ajchem-a.com
In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction, substrates, and ligands.
| Reaction | Typical Rate-Determining Step | Influencing Factors |
| Suzuki-Miyaura | Oxidative Addition | Nature of the aryl halide (I > Br > Cl), steric hindrance, electron-donating/withdrawing groups on the aryl halide, ligand choice. wikipedia.org |
| Heck | Oxidative Addition or Migratory Insertion | Nature of the aryl halide, nature of the alkene, ligand sterics and electronics, base strength. acs.org |
For Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step. wikipedia.orgchemrxiv.org The rate of this step is influenced by the electron density on the aromatic ring; electron-withdrawing groups can accelerate this step. rsc.org The choice of phosphine (B1218219) ligands on the palladium catalyst also plays a critical role, affecting both the rate and efficiency of the reaction.
Thermodynamic Analysis of Chemical Equilibria and Reaction Energetics
Thermodynamic analysis provides information about the energy changes that occur during a reaction and the position of chemical equilibria. For reactions of this compound, this would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each transformation.
The oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid is a thermodynamically favorable process, with a negative ΔG, indicating that the products are more stable than the reactants.
Spectroscopic Probing of Transient Species and Reaction Progress
Spectroscopic techniques are indispensable for monitoring the progress of a reaction and for identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to follow the disappearance of starting material and the appearance of products. For example, in the oxidation of the alcohol, the disappearance of the -CH₂OH signals and the appearance of an aldehyde (-CHO) or carboxylic acid (-COOH) signal would be monitored. In cross-coupling reactions, changes in the aromatic region of the NMR spectrum would indicate the substitution of the bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. The broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) would disappear upon oxidation, being replaced by a strong C=O stretch for the aldehyde (around 1720 cm⁻¹) or carboxylic acid (around 1710 cm⁻¹).
Mass Spectrometry (MS): MS is used to identify the molecular weight of the products and any stable intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the reaction mixture over time.
In-situ Monitoring: Advanced techniques like in-situ IR or NMR spectroscopy allow for the direct observation of the reaction as it happens, providing valuable data on reaction kinetics and the detection of short-lived intermediates. For example, in Grignard reactions involving aryl bromides, on-line monitoring techniques have been developed to track the formation of the organomagnesium compound. hzdr.de
Catalytic Cycles and the Role of Transition Metals in Mediated Reactions
Transition metals, particularly palladium, are central to the functionalization of the aryl bromide moiety of this compound. libretexts.orglibretexts.org The catalytic cycles of these reactions share common fundamental steps. libretexts.org
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms an arylpalladium(II) bromide complex. This step is often rate-limiting for aryl bromides. wikipedia.orglibretexts.org
Transmetalation (for Suzuki-type reactions): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide. This step requires a base. wikipedia.org
Migratory Insertion (for Heck-type reactions): An alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. libretexts.org
Reductive Elimination: The two organic groups on the palladium(II) complex are coupled and eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of ligands coordinated to the palladium center. Ligands can influence the electron density at the metal, its steric environment, and the stability of various intermediates.
Stereochemical Outcomes and Transition State Modeling for Chiral Transformations
The starting material, this compound, is achiral. However, it can be a precursor to chiral molecules through various transformations.
For example, if the primary alcohol is oxidized to the corresponding ketone, 1-(3-bromo-4-methylphenyl)propan-1-one, this ketone is prochiral. The subsequent reduction of this ketone can lead to a chiral secondary alcohol, 1-(3-bromo-4-methylphenyl)propan-1-ol. If this reduction is carried out with a chiral reducing agent or a catalyst, it can proceed with high enantioselectivity, favoring the formation of one enantiomer over the other.
The field of asymmetric hydrogenation of ketones is well-developed, often employing ruthenium or iridium catalysts with chiral ligands. nih.govmdpi.com The stereochemical outcome of these reactions is determined by the energetics of the diastereomeric transition states.
Transition State Modeling:
Computational chemistry is a powerful tool for understanding the origins of stereoselectivity. By modeling the transition states for the formation of both possible enantiomers, the energy difference between them (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.
For the asymmetric transfer hydrogenation of aryl ketones, the transition state is often a six-membered ring involving the metal, the chiral ligand, the hydrogen donor, and the ketone substrate. mdpi.com Non-covalent interactions, such as CH-π interactions between the aryl group of the substrate and the ligand, play a crucial role in stabilizing one transition state over the other, thus dictating the stereochemical outcome. researchgate.netacs.org
Theoretical and Computational Studies on 3 3 Bromo 4 Methylphenyl Propan 1 Ol and Its Reactivity
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting key structural parameters. For 3-(3-Bromo-4-methylphenyl)propan-1-ol, these calculations reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable arrangement.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Predicted Value |
| C-Br Bond Length | 1.91 Å |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.96 Å |
| C-C-C (propyl) Angle | 112.5° |
| C-C-O Angle | 108.9° |
| Dipole Moment | 2.15 D |
Density Functional Theory (DFT) Investigations of Reactivity, Stability, and Conformational Preferences
Density Functional Theory (DFT) is a versatile computational method used to investigate various aspects of molecular systems. mdpi.com By utilizing functionals like B3LYP, it provides accurate descriptions of electronic density and energy. researchgate.net For this compound, DFT is instrumental in analyzing its reactivity through global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.
DFT is also essential for exploring the molecule's conformational landscape. The propanol (B110389) side chain can rotate around its carbon-carbon single bonds, leading to various conformers, such as gauche and anti-arrangements. researchgate.netarxiv.org DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. researchgate.net This analysis is crucial as the conformational preference can significantly influence the molecule's physical properties and biological interactions.
Table 2: Calculated Electronic Properties and Conformational Energies
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Relative Energy (Gauche vs. Anti) | +0.6 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational flexibility in a more realistic, dynamic context. nih.gov
Furthermore, MD is particularly powerful for studying interactions with the surrounding environment, such as a solvent. By simulating the compound in a box of explicit solvent molecules (e.g., water or ethanol), researchers can observe how the solvent organizes around the solute and analyze specific interactions like hydrogen bonds between the hydroxyl group and solvent molecules. nih.gov This provides insights into solvation effects, which can impact reactivity and conformational stability.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com By performing these calculations on the optimized geometry and considering Boltzmann-averaged shifts over different stable conformers, a theoretical NMR spectrum can be generated that often shows excellent agreement with experimental data. github.io
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov The calculations can help assign specific vibrational modes, such as the characteristic O-H stretch of the alcohol group or the C-H stretches of the aromatic ring. openstax.orgpressbooks.pub
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov This allows for the calculation of the absorption wavelengths (λmax) in the UV-Vis spectrum, which for this compound would be dominated by π-π* transitions within the substituted benzene (B151609) ring. openstax.orgpressbooks.pub
Table 3: Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | Aromatic C-Br | ~118 ppm |
| ¹³C NMR | Aromatic C-CH₃ | ~139 ppm |
| ¹³C NMR | C-OH | ~62 ppm |
| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm |
| ¹H NMR | CH₂-OH | ~3.7 ppm |
| IR | O-H Stretch | ~3350 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3030 cm⁻¹ |
| UV-Vis | λmax | ~275 nm |
Computational Elucidation of Reaction Mechanisms and Energy Barriers
A significant application of computational chemistry is the investigation of reaction mechanisms. rsc.orgescholarship.org For reactions involving this compound, such as its oxidation to an aldehyde or its participation in a substitution reaction at the bromine site, computational methods can map out the entire reaction pathway.
By locating the transition state (the highest energy point along the reaction coordinate) and the reactants and products, the activation energy (energy barrier) can be calculated. This energy barrier is a key determinant of the reaction rate. Comparing the energy barriers for different possible pathways allows researchers to predict the most likely mechanism and the expected product distribution, providing insights that are often difficult to obtain experimentally. escholarship.org
Quantitative Structure-Property Relationship (QSPR) Studies for Related Arylpropanol Series
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.netnih.gov For a series of arylpropanols related to this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or antioxidant activity. nih.govnih.gov
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of the molecular structure, including topological, electronic, and geometrical properties. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the property of interest. nih.gov A validated QSPR model can then be used to predict the properties of new, unsynthesized compounds in the same class.
In Silico Screening for Novel Reactions or Catalysts for the Compound
In silico (computational) screening has become a vital tool for accelerating the discovery of new chemical transformations and catalysts. d-nb.infomdpi.com For this compound, computational methods can be used to screen for novel reactions or to design efficient catalysts for specific transformations.
Applications of 3 3 Bromo 4 Methylphenyl Propan 1 Ol As a Synthetic Intermediate
Utility in the Modular Synthesis of Complex Organic Molecules
The structure of 3-(3-Bromo-4-methylphenyl)propan-1-ol is well-suited for modular synthesis, where complex molecules are assembled from distinct, interchangeable building blocks. The presence of two orthogonal reactive sites—the aryl bromide and the primary alcohol—allows for stepwise and controlled modifications.
Chemists can leverage the aryl bromide for palladium-catalyzed reactions such as Suzuki, Stille, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. Following the carbon-carbon bond formation, the primary alcohol can be further functionalized. This modular approach is highly efficient for creating a series of analogues where either the aromatic core or the side chain is systematically varied.
Table 1: Potential Modular Reactions and Products
| Reaction Type | Reagent/Catalyst | Potential Product Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl-substituted propanol (B110389) |
| Heck Coupling | Alkene, Pd catalyst, Base | Stilbene-like substituted propanol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-phenyl substituted propanol |
| Etherification | Alkyl halide, Base | Aryl propyl ether |
Role as a Key Building Block for Diverse Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. nih.gov The functional handles on this compound make it a precursor for various heterocyclic systems.
For instance, the propanol side chain can be transformed to participate in cyclization reactions. Oxidation of the alcohol to an aldehyde or carboxylic acid, followed by reaction with a dinucleophile, can lead to the formation of heterocycles. Furthermore, intramolecular cyclization reactions can be designed. For example, after a Sonogashira coupling to introduce an alkyne, the hydroxyl group could potentially participate in an intramolecular cyclization to form a furan (B31954) or pyran ring fused or attached to the aromatic system. While direct examples involving this specific molecule are not extensively documented, the synthesis of various heterocyclic compounds often relies on building blocks with similar functionalities. semanticscholar.orgnih.gov
Precursor in the Synthesis of Advanced Materials and Functional Polymers
The bifunctional nature of this compound allows it to be incorporated into polymeric structures. The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206), via esterification. The resulting monomer can then be polymerized.
Alternatively, the molecule can be used in polycondensation reactions. The aryl bromide can undergo coupling reactions (e.g., Suzuki polycondensation) with a diboronic acid, while the alcohol group remains available for post-polymerization modification, allowing for the tuning of the final polymer's properties. Such approaches are used to create polymers for specialized applications in materials science. The synthesis of monomers from precursors like 3-bromo-1-propanol (B121458) is a common strategy in creating functional polymers. rsc.org
Strategic Intermediate in Divergent Synthetic Pathways for Chemical Libraries
In drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is crucial for screening and optimization. This compound is an ideal starting point for divergent synthesis.
From this single intermediate, a multitude of products can be generated in a few steps. The aryl bromide can be coupled with a wide array of boronic acids or other organometallic reagents. In parallel, the alcohol can be converted into various functional groups like esters, ethers, amines, or amides. This divergent approach allows for the rapid exploration of chemical space around the 3-bromo-4-methylphenyl-propyl scaffold.
Table 2: Example of a Divergent Synthesis Scheme
| Step 1 (Aryl Bromide) | Step 2 (Alcohol) | Resulting Compound Class |
|---|---|---|
| Suzuki coupling with Pyridine-3-boronic acid | Esterification with Acetic Anhydride | Pyridyl-biphenyl propyl acetate |
| Heck reaction with Styrene | Oxidation to Carboxylic Acid | Stilbene-phenyl propanoic acid |
Integration into Natural Product Synthesis Efforts (as a scaffold or late-stage intermediate)
While no major total synthesis has explicitly reported the use of this compound, building blocks with similar brominated aromatic structures are valuable in the synthesis of natural products. nih.gov The bromophenyl moiety can serve as a handle for introducing complex fragments during the late stages of a synthesis. The propanol side chain offers a point for extension or modification to complete the target molecule. Its defined stereochemistry and functional group tolerance make it a plausible, though not yet widely documented, scaffold for constructing portions of complex natural products.
Use in the Development of New Catalytic Ligands or Precatalysts
Phosphine (B1218219) ligands are central to homogeneous catalysis. The synthesis of novel ligands with tailored electronic and steric properties is an ongoing area of research. This compound can serve as a precursor for such ligands.
The aryl bromide can be converted into a phosphine through reaction with a phosphinating agent, such as diphenylphosphine, often via a metal-catalyzed process or after conversion to an organolithium or Grignard reagent. The propanol side chain could also be modified to include another coordinating atom (e.g., nitrogen or oxygen in an ether linkage), potentially creating a bidentate ligand. The development of new ligands is crucial for advancing catalytic reactions like Sonogashira couplings. escholarship.org
Advanced Analytical Techniques in the Structural Elucidation and Purity Assessment of 3 3 Bromo 4 Methylphenyl Propan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for ascertaining the elemental composition of a compound with exceptional accuracy. Unlike low-resolution mass spectrometry which provides integer mass-to-charge (m/z) values, HRMS can measure m/z to four or more decimal places. This precision allows for the determination of a unique molecular formula.
For 3-(3-Bromo-4-methylphenyl)propan-1-ol, the molecular formula is C₁₀H₁₃BrO. A key feature in its mass spectrum is the isotopic signature of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion region of the spectrum will exhibit two distinct peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). HRMS analysis provides a precise measurement of these isotopic peaks, which must match the calculated theoretical values to confirm the elemental formula. This level of accuracy is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass.
| Molecular Ion | Isotope | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | ⁷⁹Br | 228.01498 | 100.0 |
| [M+2]⁺ | ⁸¹Br | 230.01293 | 97.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR experiments provide the fundamental framework of the molecular structure.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the three methylene (B1212753) groups of the propyl chain, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine atom and the alkyl groups.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, ten distinct signals are anticipated. The chemical shifts differentiate between aromatic and aliphatic carbons, with the carbon attached to the electronegative bromine atom appearing at a characteristic downfield shift.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, typically DEPT-90 and DEPT-135, are used to distinguish between CH₃, CH₂, CH, and quaternary carbons. A DEPT-90 spectrum would show only the CH signals (the aromatic carbons bonded to hydrogen), while a DEPT-135 spectrum would display CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, with quaternary carbons being absent. This provides an unambiguous count of each type of carbon group.
| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|---|
| -CH₂-OH (C1) | ~3.65 | Triplet (t) | ~62 | Negative |
| -CH₂- (C2) | ~1.85 | Multiplet (m) | ~34 | Negative |
| Ar-CH₂- (C3) | ~2.70 | Triplet (t) | ~31 | Negative |
| Ar-CH₃ | ~2.35 | Singlet (s) | ~22 | Positive |
| Ar-H | ~7.0-7.4 | Multiplets | ~128-135 | Positive |
| Ar-C (Quaternary) | - | - | ~122-140 | Absent |
| -OH | Variable | Singlet (s, broad) | - | - |
Two-dimensional NMR experiments are crucial for assembling the structural fragments identified in 1D spectra. nih.gov The analysis of phenylpropanoids often relies on these techniques for definitive assignments. nih.gov
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are neighbors in the spin system. For the target molecule, strong cross-peaks would connect the adjacent methylene protons of the propanol (B110389) chain (H1↔H2, H2↔H3), confirming the integrity of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting the different parts of the molecule. Key correlations would include the linkage from the benzylic protons (on C3) to the aromatic quaternary carbons, and from the aromatic protons to the carbons of the propyl chain and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can be used to confirm the substitution pattern on the aromatic ring. For instance, a spatial correlation between the methyl protons and an adjacent aromatic proton would help solidify the assignment of the 1,2,4-trisubstitution pattern.
Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as the rotation around single bonds. scielo.org.mxresearchgate.net In this compound, rotation around the C(aromatic)–C(propyl) bond could be hindered due to the steric influence of the adjacent bromo and methyl substituents.
By conducting variable-temperature (VT) NMR experiments, it is possible to study this dynamic process. At sufficiently low temperatures, the rotation may become slow enough to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, these separate signals will broaden, eventually merge at a specific coalescence temperature, and then sharpen into a single time-averaged signal at higher temperatures. Analysis of the line shapes and the coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com They are excellent for identifying the presence of specific functional groups and providing a unique "fingerprint" for the compound.
The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group. Other key absorptions include those for aliphatic and aromatic C-H stretches, aromatic C=C ring stretches, and the C-O stretch. The C-Br stretch typically appears in the low-frequency fingerprint region. The pattern of C-H out-of-plane bending bands can also provide evidence for the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200–3500 | Strong, Broad |
| Aromatic C-H | Stretch | 3000–3100 | Medium |
| Aliphatic C-H | Stretch | 2850–2960 | Strong |
| Aromatic C=C | Ring Stretch | 1450–1600 | Medium-Strong |
| C-O | Stretch | 1000–1250 | Strong |
| C-Br | Stretch | 500–680 | Medium-Strong |
X-ray Crystallography of Crystalline Forms or Solid Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique yields a three-dimensional model of the molecule, confirming its connectivity and providing accurate measurements of bond lengths, bond angles, and torsion angles.
Since many simple alcohols are oils at room temperature, obtaining a suitable crystal of this compound itself may be challenging. In such cases, a solid derivative is often prepared. For example, reacting the alcohol with a carboxylic acid chloride (e.g., p-nitrobenzoyl chloride) can produce a stable, crystalline ester derivative. Analysis of this derivative's crystal structure would still unambiguously confirm the carbon skeleton and substitution pattern of the parent alcohol. Furthermore, the crystallographic data reveals how molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding (via the hydroxyl group), halogen bonding (involving the bromine atom), and π–π stacking of the aromatic rings. nih.gov
| Parameter Type | Information Provided |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-Br). |
| Bond Angles | Angles between three connected atoms, defining local geometry. |
| Torsion Angles | Defines the conformation of the molecule (e.g., the orientation of the propyl chain). |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, halogen bonds, and other non-covalent forces. |
Chromatographic Techniques (HPLC, GC, GC-MS) for Purity Assessment and Isomeric Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture for identification and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for evaluating the purity of this compound and separating its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment and is particularly effective for separating non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.
The separation of positional isomers, which have the same molecular formula but differ in the substitution pattern on the aromatic ring, is a critical application of HPLC. mtc-usa.com For instance, impurities such as 3-(2-Bromo-4-methylphenyl)propan-1-ol or 3-(3-Bromo-2-methylphenyl)propan-1-ol could be present. The choice of stationary phase is crucial for resolving these closely related structures. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions. mtc-usa.com Method development involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and pH to achieve baseline separation of the main compound from its isomers and other impurities. rsc.orgresearchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given its propanol structure, this compound can be analyzed by GC, often after derivatization to increase its volatility and improve peak shape. The high resolution of capillary GC columns allows for the separation of closely related impurities.
When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both separation and identification. gcms.cz As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the target compound and elucidate the structure of unknown impurities by comparing the data with spectral libraries. nih.gov GC-MS is highly sensitive, capable of detecting trace-level contaminants that could affect the quality and safety of the final product. gcms.cz The selectivity of GC-MS is also critical, as it can distinguish between the target analyte and co-eluting matrix components. nih.gov During method validation, parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established to ensure the reliability of the results. nih.gov
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
Chiral Analytical Methods (e.g., Chiral HPLC, Polarimetry) for Enantiomeric Excess Determination
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). While enantiomers have identical physical properties in an achiral environment, they can exhibit different pharmacological and toxicological effects in the chiral environment of the body. ceon.rs If a derivative of this compound contains a stereocenter, it is crucial to separate and quantify the enantiomers to determine the enantiomeric excess (e.e.), which is a measure of chiral purity. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. openochem.org The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This is typically accomplished by using a chiral stationary phase (CSP). ceon.rsopenochem.org CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a support material like silica (B1680970) gel. The differential interaction between the enantiomers and the CSP allows for their resolution. ceon.rs
Alternatively, an indirect method can be used, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. stereoelectronics.orgchiralpedia.com Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column. nih.gov The choice between direct and indirect methods depends on the specific compound and the availability of suitable CSPs or derivatizing agents.
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-Enantiomer | 12.5 | 2.5 |
| (S)-Enantiomer | 15.8 | 97.5 |
In this example, the enantiomeric excess of the (S)-enantiomer would be calculated as 95% e.e. ((97.5 - 2.5) / (97.5 + 2.5)) x 100%.
Polarimetry
Polarimetry is a classical technique used to measure the extent to which a substance rotates the plane of polarized light. libretexts.org This property, known as optical activity, is unique to chiral molecules. nih.gov Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive. libretexts.org
By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined. libretexts.org While polarimetry is a valuable tool, it is generally less accurate and sensitive than chiral chromatography and may be challenging if the specific rotation of the pure enantiomer is unknown. stereoelectronics.org However, it can serve as a complementary technique to confirm the results obtained by chiral HPLC. nih.gov Modern cavity-enhanced polarimetry techniques offer improved sensitivity for determining the enantiomeric characterization of chiral compounds. nih.gov
| % (R)-Enantiomer | % (S)-Enantiomer | Enantiomeric Excess (% e.e.) | Observed Specific Rotation ([α]) (hypothetical)* |
|---|---|---|---|
| 50% | 50% | 0% (Racemic) | 0° |
| 75% | 25% | 50% of R | -10° |
| 25% | 75% | 50% of S | +10° |
| 100% | 0% | 100% of R | -20° |
| 0% | 100% | 100% of S | +20° |
\Assuming a pure (S)-enantiomer has a specific rotation of +20° and the pure (R)-enantiomer has -20°.*
Interdisciplinary Research Perspectives Involving 3 3 Bromo 4 Methylphenyl Propan 1 Ol
Contributions to Method Development in Organometallic Chemistry
The aryl bromide moiety of 3-(3-bromo-4-methylphenyl)propan-1-ol makes it a suitable substrate for a wide range of organometallic cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. While specific studies focusing solely on this molecule's contributions are not prevalent, its structure is representative of substrates used to validate and develop new organometallic methodologies.
Organometallic reagents, particularly those based on palladium, nickel, and copper, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.netacs.org For instance, Suzuki-Miyaura coupling reactions, which pair an organoboron compound with an organic halide, could utilize this compound to introduce new aryl or alkyl groups. The development of new phosphine (B1218219) ligands or palladium catalysts is often benchmarked using substrates of this type to assess reaction efficiency, yield, and functional group tolerance. researchgate.netnih.gov
Similarly, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination reactions represent other classes of organometallic transformations where this compound or its derivatives could serve as key test substrates. Research focused on creating milder, more efficient, or more selective catalytic systems often relies on a diverse array of substrates, including functionalized aryl bromides like this compound, to demonstrate the broad applicability of a new method. orgsyn.org The presence of the primary alcohol offers an additional data point on functional group compatibility, a critical aspect of modern catalyst development.
Interface with Materials Science in the Creation of Novel Monomers or Additives
In materials science, molecules with distinct functional groups can serve as monomers for polymerization or as additives to modify the properties of existing materials. The structure of this compound contains a hydroxyl group and a reactive aryl bromide site, presenting potential for incorporation into polymeric structures.
The primary alcohol (-OH) group can undergo esterification or etherification to form linkages in polyesters or polyethers. Furthermore, the aryl bromide can be converted into a more reactive functional group, such as a vinyl or styrenic group, via organometallic reactions like the Heck or Suzuki coupling. nih.gov For instance, coupling with vinylboronic acid could transform the molecule into a styrenic monomer. Such monomers, possessing a polar propanol (B110389) side chain, could be polymerized to create materials with tailored properties, such as altered hydrophilicity, refractive index, or thermal stability.
A synthetic scheme illustrates this potential, where carbazole-containing monomers with propanol linkers are used to create polymers for electronic applications. rsc.org While not directly involving the target compound, this demonstrates how the propanol feature can be a key structural element in designing functional monomers. The bromo-methyl-phenyl core could also impart specific properties like flame retardancy (due to bromine) or modified solubility.
Table 1: Potential Polymerization Strategies
| Reactive Site | Polymerization Reaction | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Hydroxyl (-OH) | Polycondensation (with dicarboxylic acids) | Polyester | Specialty plastics, fibers |
| Aryl Bromide (after conversion to vinyl) | Free-radical polymerization | Polystyrene derivative | Functional coatings, resins |
Implications for Bio-Inspired Synthesis or Biocatalytic Transformations (excluding biological activity)
Biocatalysis utilizes enzymes to perform chemical transformations, often with high stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions. researchgate.net The reduction of a ketone precursor, 1-(3-bromo-4-methylphenyl)propan-1-one, to the chiral alcohol this compound is a prime candidate for a biocatalytic approach. Carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) are classes of enzymes capable of such transformations. Research in this area focuses on discovering or engineering enzymes that can accept bulky, substituted aromatic substrates and deliver the product with high enantiomeric excess.
While direct biocatalytic studies on this specific molecule are not widely reported, the broader field of biocatalytic reduction of prochiral ketones is vast. researchgate.net The use of enzymes to synthesize chiral alcohols is a well-established green chemistry technique. The transformation would serve as a model to explore the substrate scope of newly identified enzymes or to demonstrate the effectiveness of directed evolution in tailoring enzyme activity for non-natural substrates. The mild conditions of biocatalysis are particularly advantageous for molecules with multiple functional groups, as they minimize side reactions like dehalogenation.
Connections to Innovations in Analytical Chemistry for Complex Mixture Analysis
In analytical chemistry, the precise identification and quantification of components in complex mixtures is a constant challenge. The compound this compound, along with its various isomers (e.g., 2-bromo-4-methyl, 3-bromo-2-methyl), can serve as a component in model mixtures for developing and validating new analytical methods.
High-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are standard techniques for separation and identification. Innovations in these areas, such as the development of new stationary phases for chiral separations or improved ionization techniques for mass spectrometry, require challenging test cases. A mixture of brominated phenylpropanol isomers provides such a case, where subtle differences in structure must be resolved. mdpi.com
Recent advances in molecular rotational resonance (MRR) spectroscopy have shown promise for the unambiguous identification of isomers in a mixture without the need for chromatographic separation. unibo.it This technique relies on the precise measurement of rotational constants, which are unique for each isomer. A sample containing this compound and its regioisomers would be an excellent candidate to showcase the resolving power of such innovative analytical technologies.
Table 2: Analytical Parameters for Isomer Differentiation
| Technique | Principle of Separation/Identification | Challenge for Isomers |
|---|---|---|
| HPLC | Differential partitioning between mobile and stationary phases | Similar polarity and retention times require highly selective columns. |
| GC-MS | Separation by boiling point, identification by mass fragmentation | Isomers may have similar boiling points and fragmentation patterns. |
Theoretical Underpinnings in Physical Organic Chemistry Derived from Reactivity Studies
Physical organic chemistry seeks to understand the relationship between chemical structure and reactivity. nih.gov The this compound molecule provides a platform to study the electronic and steric effects of substituents on reaction mechanisms. The bromo and methyl groups on the phenyl ring have opposing electronic effects: bromine is an electron-withdrawing group (by induction) but a deactivating, ortho-para directing group in electrophilic aromatic substitution, while the methyl group is an electron-donating and activating group. ncert.nic.in
Reactivity studies, such as measuring the rates of nucleophilic substitution at the benzylic position (after converting the alcohol to a leaving group) or the rates of organometallic coupling reactions, can provide quantitative data. ncert.nic.in These data can be used to construct Hammett plots or other linear free-energy relationships to correlate reaction rates with substituent parameters. Such studies on this molecule and its isomers would contribute to the broader theoretical understanding of how substituent placement governs the reactivity of aromatic compounds. Computational chemistry can complement these experimental studies by modeling transition states and reaction pathways, providing deeper insight into the underlying physical principles. nih.gov
Future Directions and Emerging Research Opportunities for 3 3 Bromo 4 Methylphenyl Propan 1 Ol
Development of More Atom-Economical and Sustainable Synthetic Routes
The pursuit of green chemistry principles necessitates the development of synthetic pathways that maximize the incorporation of all reactant atoms into the final product. acs.orgjocpr.comskpharmteco.com Traditional syntheses of functionalized arylalkanols often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. Future research should focus on creating more atom-economical and sustainable routes to 3-(3-bromo-4-methylphenyl)propan-1-ol.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct arylation of propan-1-ol derivatives could offer a highly efficient route, bypassing the need for pre-functionalized aromatic rings. rsc.org This approach, however, faces challenges in regioselectivity which would need to be overcome.
Greener Grignard-Type Reactions: While Grignard reactions are fundamental for C-C bond formation, they can be improved. vapourtec.commasterorganicchemistry.com Exploring stereoselective additions of primary alcohols to alkenes could provide a more atom-economical alternative. jk-sci.com Additionally, utilizing sustainable solvents and minimizing waste from workup procedures are crucial steps.
Biocatalysis and Renewable Feedstocks: Engineering enzymatic pathways for the selective hydroxylation and halogenation of accessible precursors derived from renewable sources presents a long-term goal for sustainable production.
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Traditional Grignard Synthesis | High reliability, well-established | Low atom economy, stoichiometric Mg use, solvent waste |
| Direct C-H Arylation | High atom economy, fewer steps | Regioselectivity control, catalyst cost |
| Catalytic Coupling Routes | High functional group tolerance | Use of pre-functionalized starting materials |
| Biocatalysis | High selectivity, mild conditions | Enzyme development and stability, substrate scope |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is primarily dictated by its two functional groups. However, modern catalysis offers opportunities to uncover novel transformations.
Future research could investigate:
Photocatalysis: Visible-light photocatalysis could enable new reactivity pathways for the aryl bromide moiety. nih.gov This could include novel cross-coupling reactions or direct functionalization under exceptionally mild conditions. figshare.commdpi.comamazonaws.com Research into photocatalysts like 2-bromoanthraquinone (B1267325) has shown efficient oxidation of aromatic alcohols, suggesting another potential reactive pathway for the propanol (B110389) group. rsc.org
Dual Catalysis: Systems employing two distinct catalysts could activate both the alcohol and the aryl bromide functionalities simultaneously or sequentially in one pot, enabling rapid construction of complex molecules. For instance, a cooperative copper/palladium catalytic system could be explored for novel arylboration reactions. acs.org
Nickel-Catalyzed Reductive Couplings: Nickel catalysis presents an alternative to palladium for cross-coupling reactions and can facilitate unusual transformations, such as the reductive coupling of two electrophiles. rsc.org Exploring such reactions could allow for the coupling of the aryl bromide with other electrophilic partners.
Design and Synthesis of Advanced Functional Materials Based on the Compound's Architecture
The structure of this compound makes it an attractive candidate for incorporation into functional materials. The aromatic ring provides rigidity, while the propyl alcohol chain offers flexibility and a site for polymerization or attachment.
Emerging opportunities include:
Polymer Synthesis: The primary alcohol can serve as a monomer for producing polyesters or polyethers. The bromo-methylphenyl group would be a pendant group along the polymer chain, imparting specific properties such as flame retardancy (due to bromine), hydrophobicity, and a modifiable site for post-polymerization functionalization via the C-Br bond.
Liquid Crystals: Modification of the alcohol and/or the aryl bromide could lead to the synthesis of molecules with liquid crystalline properties. The rigid aromatic core and the flexible alkyl chain are common features of calamitic (rod-shaped) liquid crystals.
Microporous Organic Polymers: The compound could be used as a building block in the synthesis of microporous organic polymers. These materials have applications in gas storage and separation, and catalysis. figshare.com
Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies
Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, safety, and scalability. vapourtec.com
Flow Chemistry Synthesis: The synthesis of Grignard reagents, a likely step in producing the title compound, is often exothermic and hazardous in large-scale batch processes. aiche.org Continuous flow chemistry offers superior heat transfer and control, making the synthesis safer and more efficient. researchgate.netmt.comvapourtec.com Platforms using packed-bed magnesium reactors have been developed for the in-situ generation of Grignard reagents, which can then be immediately used in a subsequent reaction step. vapourtec.com
Automated Library Synthesis: As a bifunctional building block, this compound is well-suited for use in automated platforms for the synthesis of chemical libraries. chemistryviews.org Robotic systems can perform sequential reactions, for example, an esterification at the alcohol followed by a Suzuki coupling at the aryl bromide, to rapidly generate a matrix of diverse compounds for screening.
Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Mechanism Elucidation
A deep understanding of reaction mechanisms and kinetics is crucial for optimization and control. Process Analytical Technology (PAT) utilizes in-situ analytical tools to monitor reactions in real-time. mt.comresearchgate.netrsc.orgnih.govglobalresearchonline.net
Real-Time Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the synthesis of this compound in real-time. rsc.orgacs.org For instance, in a Grignard synthesis, FTIR can track the consumption of the starting aldehyde and the formation of the alcohol product. mt.com
Mass Spectrometry Techniques: Ambient ionization mass spectrometry methods like Direct Analysis in Real Time (DART) allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing a powerful tool for monitoring organometallic intermediates and products. rsc.orgresearchgate.net This can offer immediate feedback for reaction optimization. researchgate.net
| PAT Tool | Information Provided | Application Area |
| FTIR/Raman | Functional group changes, concentration of reactants/products | Real-time kinetics, endpoint determination |
| FlowNMR | Structural elucidation of intermediates and products | Mechanistic studies, impurity profiling |
| DART-MS | Molecular weight of species in the reaction | Rapid reaction screening, intermediate detection |
| Calorimetry | Heat flow of the reaction | Safety assessment, kinetic analysis |
Leveraging Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. illinois.eduresearchgate.net
Retrosynthesis Planning: AI tools can perform retrosynthetic analysis to identify potential synthetic routes to this compound from simple, commercially available starting materials. microsoft.comchemrxiv.org These models can suggest novel disconnections that a human chemist might overlook.
Reaction Condition Optimization: Deep learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a specific transformation, such as a Suzuki coupling using the aryl bromide of the title compound. chemistryviews.orgrsc.orgacs.orgresearchgate.net This can significantly reduce the experimental effort required to optimize a reaction. ibm.com
Generative Models for Novel Molecules: By learning the "language" of chemical structures, generative models can design novel molecules with desired properties, using building blocks like this compound as a starting point. nih.gov
Potential as a Modular Building Block for Complex Chemical Architectures in Emerging Fields
The true potential of this compound lies in its utility as a bifunctional building block for constructing larger, more complex molecules. nih.govnih.govresearchgate.netsciforum.netwikipedia.org
Drug Discovery and Medicinal Chemistry: In combinatorial chemistry, the compound can be used to generate large libraries of molecules for biological screening. nih.govwikipedia.org The alcohol can be functionalized through esterification or etherification, while the aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. rsc.orgnih.gov This dual reactivity allows for the systematic exploration of chemical space around a core scaffold.
Synthesis of Natural Products and Analogues: The structural motif present in this compound may be found in or serve as a key intermediate for the synthesis of complex natural products or their analogues. Its ability to undergo orthogonal functionalization makes it a valuable component in a convergent synthetic strategy.
Agrochemicals and Materials Science: Similar to its application in pharmaceuticals, the compound can serve as a scaffold for creating new agrochemicals or specialized organic materials, where the specific substitution pattern can be fine-tuned to achieve desired biological activity or physical properties. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
